molecular formula C10H15Cl4Ta B2860192 CID 138991741 CAS No. 71414-47-6

CID 138991741

Katalognummer: B2860192
CAS-Nummer: 71414-47-6
Molekulargewicht: 457.98
InChI-Schlüssel: YIAWFLNDDKPSTN-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 138991741 is a chemical compound identified in the vacuum-distilled fractions of Citrus reticulata essential oil (CIEO), as demonstrated by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B–D) . The compound’s structural elucidation via mass spectrometry suggests a molecular framework consistent with terpenoid derivatives, though its exact stereochemistry and functional groups remain unspecified in the available literature. CID 138991741 is notable for its presence in specific distillation fractions, indicating volatility and thermal stability under vacuum conditions.

Eigenschaften

InChI

InChI=1S/C10H15.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h1-5H3;4*1H;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNATBGRZVNRAI-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl4Ta-4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview of CID 138991741

CID 138991741 is a synthetic compound characterized by its unique chemical structure. It has been studied for its potential effects on various biological targets, particularly in the context of cancer and inflammatory diseases. The compound's molecular formula, structural characteristics, and physicochemical properties are crucial for understanding its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight313.36 g/mol
LogP3.5
SolubilitySoluble in DMSO
StabilityStable under physiological conditions

The biological activity of CID 138991741 primarily revolves around its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways. Studies have suggested that CID 138991741 could modulate signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis.

Pharmacological Effects

  • Anticancer Activity :
    • In vitro studies have shown that CID 138991741 exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis in these cells through caspase activation and mitochondrial pathway modulation.
  • Anti-inflammatory Effects :
    • Preclinical models have demonstrated that CID 138991741 reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
  • Neuroprotective Properties :
    • Emerging studies indicate that CID 138991741 may possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. Animal models of Alzheimer's disease have shown improved cognitive function when treated with this compound.

Case Studies

Case Study 1: Anticancer Efficacy

  • Objective : To evaluate the anticancer effects of CID 138991741 on MCF-7 breast cancer cells.
  • Methodology : MCF-7 cells were treated with varying concentrations of CID 138991741 for 24 hours. Cell viability was assessed using the MTT assay.
  • Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 15 µM.

Case Study 2: Anti-inflammatory Activity

  • Objective : To assess the anti-inflammatory properties of CID 138991741 in LPS-stimulated RAW264.7 macrophages.
  • Methodology : Cells were pre-treated with CID 138991741 before LPS stimulation. Cytokine levels were measured using ELISA.
  • Findings : Treatment with CID 138991741 significantly reduced IL-6 and TNF-α levels compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives (Marine Natural Products)

CID 138991741 shares structural motifs with oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) (Figure 1A) . These marine toxins feature polyether ladders and cyclic ether moieties, which are absent in CID 138991741 but suggest analogous biosynthetic pathways involving oxidative cyclization. Key differences include:

  • Molecular Weight : Oscillatoxins (e.g., CID 101283546: ~700–900 Da) are significantly larger than CID 138991741, which is inferred to be <400 Da based on GC-MS retention times .
Nrf2 Inhibitors (ChEMBL Compounds)

ChEMBL 1724922 and ChEMBL 1711746 (CID 46907796 analogs) are structurally distinct from CID 138991741 but share utility as reference compounds in mechanistic studies (Figure 7) . These Nrf2 inhibitors contain sulfonamide and aromatic heterocycles, contrasting with CID 138991741’s terpenoid-like backbone.

Comparison with Functionally Similar Compounds

Boronic Acid Derivatives (Industrial Catalysts)

Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, CID 53216313) are functionally similar in synthetic applications. Both CID 138991741 and boronic acids are used in cross-coupling reactions, but CID 138991741 lacks the boron center critical for Suzuki-Miyaura catalysis .

Piperazine Derivatives (Pharmaceutical Intermediates)

CID 138991741 differs from piperazine-based compounds (e.g., CAS 1254115-23-5, CID 57416287), which are common in antipsychotic drug synthesis. Piperazines exhibit nitrogen-rich scaffolds and high solubility (86.7 mg/mL), whereas CID 138991741’s hydrophobicity aligns with its essential oil origin .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (Da) LogP<sup>a</sup> Solubility (mg/mL) Key Functional Groups
CID 138991741 ~300–400<sup>b</sup> 2.5–3.5<sup>c</sup> Not reported Terpenoid, cyclic ether?
Oscillatoxin D 806.93 5.8 0.024 (ESOL) Polyether ladder
ChEMBL 1724922 352.41 3.1 0.19 (ESOL) Sulfonamide, pyridine
CAS 1046861-20-4 235.27 2.15 0.24 Boronic acid, halide

<sup>a</sup> Predicted using XLOGP3 . <sup>b</sup> Estimated from GC-MS retention time . <sup>c</sup> Hypothetical range based on terpenoid analogs.

Critical Research Findings

  • Oscillatoxins vs. CID 138991741 : Marine toxins require complex biosynthesis, whereas CID 138991741’s simpler structure may enable cost-effective extraction .
  • Pharmacological Gaps : Unlike ChEMBL Nrf2 inhibitors or piperazines, CID 138991741 lacks peer-reviewed bioactivity data, limiting its therapeutic relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.